molecular formula C9H14N2 B13067382 4-methyl-N-(propan-2-yl)pyridin-3-amine

4-methyl-N-(propan-2-yl)pyridin-3-amine

Cat. No.: B13067382
M. Wt: 150.22 g/mol
InChI Key: IONITDWGFFQFIY-UHFFFAOYSA-N
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Description

4-methyl-N-(propan-2-yl)pyridin-3-amine is an organic compound with a pyridine ring substituted with a methyl group at the 4-position and an isopropylamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(propan-2-yl)pyridin-3-amine typically involves the alkylation of pyridin-3-amine with isopropyl halides in the presence of a base. One common method is the reaction of pyridin-3-amine with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(propan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridin-3-amine derivatives.

Scientific Research Applications

4-methyl-N-(propan-2-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-amine: A related compound with a similar pyridine ring structure but different substitution patterns.

    N-(pyridin-3-ylmethyl)propan-2-amine: Another compound with a pyridine ring and an isopropylamine group, but with different substitution positions.

Uniqueness

4-methyl-N-(propan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the isopropylamine group at the 3-position can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-methyl-N-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-7(2)11-9-6-10-5-4-8(9)3/h4-7,11H,1-3H3

InChI Key

IONITDWGFFQFIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(C)C

Origin of Product

United States

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